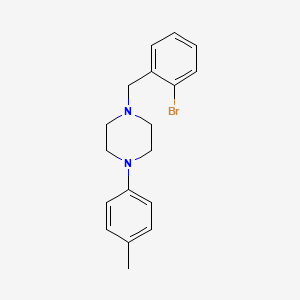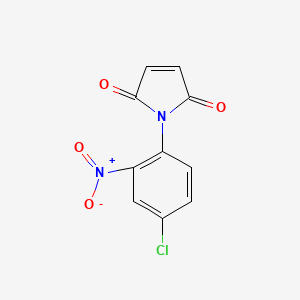![molecular formula C17H25N3O3 B5066182 ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5066182.png)
ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazinecarboxylate derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, medicine, and chemical synthesis.
科学的研究の応用
Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate has several potential scientific research applications. One of the most promising applications is in the field of pharmacology, where it has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
作用機序
The mechanism of action of Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Inhibition of COX-2 leads to a reduction in inflammation and pain. The endocannabinoid system is involved in the regulation of various physiological processes, including pain, appetite, and mood. Modulation of this system can lead to a variety of effects, including analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 and reduce the production of prostaglandins. It has also been shown to modulate the endocannabinoid system, leading to analgesic and anti-inflammatory effects. In vivo studies have demonstrated its ability to reduce pain and inflammation in animal models.
実験室実験の利点と制限
One of the advantages of Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate is its relatively simple synthesis method, which can be carried out in a laboratory setting with standard equipment. Additionally, its potential applications in the fields of pharmacology and drug delivery make it an attractive compound for further research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted on its potential as a drug delivery system, particularly for drugs that have difficulty crossing the blood-brain barrier. Finally, additional studies could be conducted to further elucidate its mechanism of action and to identify any potential side effects or limitations.
合成法
The synthesis of Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate involves the reaction of ethyl 4-amino-1-piperazinecarboxylate with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
特性
IUPAC Name |
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-17(22)20-9-7-19(8-10-20)12-16(21)18-15-6-5-13(2)11-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERDRDRGQNQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5066102.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)

![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)

![N-{1-[1-(4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5066144.png)
![1,3-dimethoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5066166.png)
![N-allyl-N'-[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B5066167.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)
amine oxalate](/img/structure/B5066186.png)
![1-methyl-4-{[4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5066194.png)
![(3aS*,5S*,9aS*)-5-[5-(hydroxymethyl)-2-furyl]-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5066198.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)